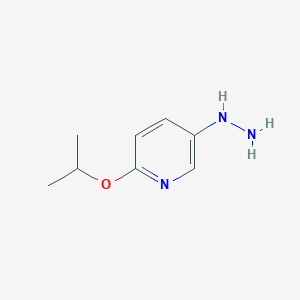
5-Hydrazinyl-2-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinyl-2-isopropoxypyridine is a chemical compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its pyridine ring substituted with hydrazinyl and isopropoxy groups, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-isopropoxypyridine typically involves the reaction of 2-isopropoxypyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-Isopropoxypyridine
Reagent: Hydrazine
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
5-Hydrazinyl-2-isopropoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Hydrazinyl-2-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-Hydrazinyl-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The isopropoxy group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
2-Hydrazinylpyridine: Lacks the isopropoxy group, making it less hydrophobic and potentially less selective in its interactions.
5-Hydrazinyl-2-methoxypyridine: Similar structure but with a methoxy group instead of an isopropoxy group, which may affect its reactivity and binding properties.
Uniqueness
5-Hydrazinyl-2-isopropoxypyridine is unique due to the presence of both hydrazinyl and isopropoxy groups on the pyridine ring. This combination imparts specific chemical properties, such as increased hydrophobicity and potential for selective interactions with biological targets, making it a valuable compound in research and development.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
(6-propan-2-yloxypyridin-3-yl)hydrazine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-8-4-3-7(11-9)5-10-8/h3-6,11H,9H2,1-2H3 |
InChIキー |
RIOFMULIXSRTES-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC=C(C=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


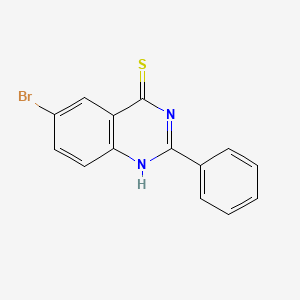
![3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15227611.png)

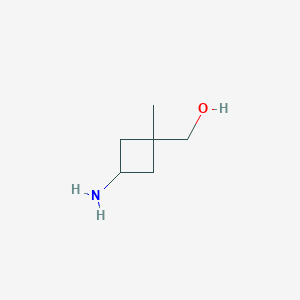

![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B15227635.png)
![(6-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15227639.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15227643.png)
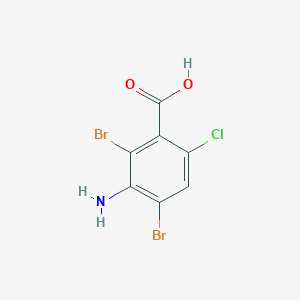

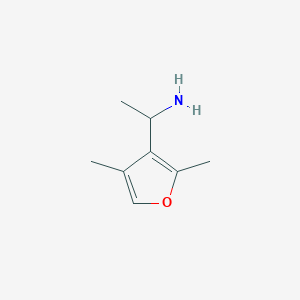

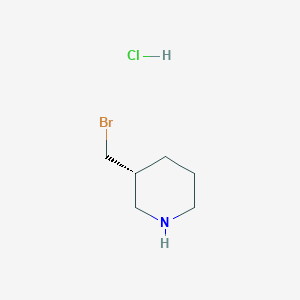
![2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15227699.png)
